2-(Furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan
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Overview
Description
2-(Furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan is an organic compound that features a furan ring and a methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan typically involves the following steps:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step might involve a sulfonylation reaction where a methoxyphenyl sulfonyl chloride reacts with the furan derivative in the presence of a base.
Final Coupling: The final step involves coupling the furan ring with the methoxyphenyl sulfonyl group under specific conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions to form sulfoxides or sulfides.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the furan ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Sulfoxides or sulfides.
Substitution: Substituted furan or methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. In a chemical context, its reactivity would be determined by the electronic and steric properties of the furan and methoxyphenyl sulfonyl groups.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-2-(phenylsulfonyl)ethan: Lacks the methoxy group, which might influence its reactivity and applications.
2-(Thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan: Contains a thiophene ring instead of a furan ring, which could alter its chemical properties.
2-(Furan-2-yl)-2-((4-chlorophenyl)sulfonyl)ethan:
Uniqueness
The presence of both the furan ring and the methoxyphenyl sulfonyl group in 2-(Furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan makes it unique, potentially offering a combination of reactivity and properties not found in similar compounds.
Properties
IUPAC Name |
2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S.ClH/c1-17-10-4-6-11(7-5-10)19(15,16)13(9-14)12-3-2-8-18-12;/h2-8,13H,9,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONECHPOZGOHXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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